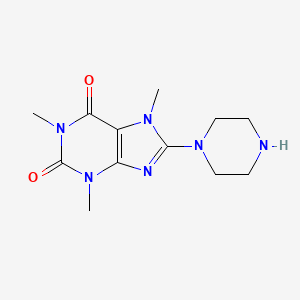

1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione is a useful research compound. Its molecular formula is C12H18N6O2 and its molecular weight is 278.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione, commonly referred to as a derivative of caffeine, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activities of this compound based on recent research findings.

- Molecular Formula : C12H18N6O2

- CAS Number : 50693-74-8

- Structure : The compound features a purine base with methyl and piperazine substitutions that enhance its solubility and biological interactions.

Synthesis

The synthesis of this compound involves several steps:

- Starting Material : Caffeine is a primary precursor.

- Reactions : Reactions typically involve alkylation and amination processes to introduce piperazine and methyl groups at specific positions on the purine ring.

- Yield : High yields (up to 94%) have been reported for various derivatives synthesized through optimized conditions involving copper-catalyzed reactions .

Pharmacological Properties

- Acetylcholinesterase Inhibition : Several studies indicate that derivatives of this compound exhibit significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission and could have implications in treating Alzheimer's disease .

- Monoamine Oxidase Inhibition : The compound shows potential as a multitarget drug by inhibiting monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. The IC50 values for MAO-B inhibition are reported in the nanomolar range, suggesting potent activity .

- Dopamine Receptor Affinity : Research indicates moderate affinity towards dopamine receptors (D1 and D2), with varying potencies depending on the structural modifications made to the core molecule .

Antioxidant Activity

The antioxidant properties of this compound have been assessed using DPPH assays. While some derivatives show significant antioxidant activity comparable to known antioxidants like quercetin, others exhibit lower efficacy .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound and its derivatives:

- Mechanism : The anticancer activity may be attributed to the inhibition of specific pathways involved in cell proliferation and survival.

- Case Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Data Summary Table

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione. Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms. For instance, a study conducted on 8-piperazinyl caffeinyl-triazolylmethyl derivatives demonstrated significant cytotoxic effects against several cancer cell lines. The synthesis involved bromination of caffeine followed by a series of reactions leading to the formation of hybrid compounds with enhanced anticancer activity .

Enzyme Inhibition

The compound has been explored as an inhibitor of various enzymes, particularly acetylcholinesterase (AChE), which is crucial for neurotransmission. Methylxanthine derivatives, including those based on this compound, have shown promising results as AChE inhibitors. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Antifungal Activity

Another significant application of this compound lies in its antifungal properties. Novel heterocyclic derivatives containing the piperazine moiety have been reported to exhibit antifungal activity against various strains. The structural modifications involving piperazine enhance the efficacy against fungal infections .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Bromination of Caffeine : This step enhances the electrophilic character at the C(8) position.

- N-Arylation with Piperazine : A nucleophilic substitution reaction where piperazine replaces the bromine atom.

- Further Modifications : Additional steps may involve coupling with various functional groups to enhance biological activity.

The final products are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity .

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of 8-piperazinyl caffeinyl derivatives, researchers synthesized a series of compounds and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant antiproliferative effects .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of this compound derivatives. The study utilized various biochemical assays to determine the inhibitory effects on AChE and found that specific modifications to the piperazine ring enhanced inhibition potency compared to unmodified caffeine .

Propriétés

IUPAC Name |

1,3,7-trimethyl-8-piperazin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O2/c1-15-8-9(16(2)12(20)17(3)10(8)19)14-11(15)18-6-4-13-5-7-18/h13H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQBJMULHKYRNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1N3CCNCC3)N(C(=O)N(C2=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351662 |

Source

|

| Record name | 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50693-74-8 |

Source

|

| Record name | 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.